molecular formula C14H13NO2S B3426263 N-benzylidene-4-methylbenzenesulfonamide CAS No. 51608-60-7

N-benzylidene-4-methylbenzenesulfonamide

Cat. No.: B3426263
CAS No.: 51608-60-7
M. Wt: 259.33 g/mol
InChI Key: HVCKVBQOKOFBFH-UHFFFAOYSA-N
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Description

N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13NO2S. . This compound is characterized by the presence of a benzylidene group attached to a 4-methylbenzenesulfonamide moiety. It is a crystalline solid with a melting point of 108-115°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylidene-4-methylbenzenesulfonamide can be synthesized through a condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the reaction . One common method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzylidene-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzylidene-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzylidene and 4-methylbenzenesulfonamide groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-benzylidene-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCKVBQOKOFBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51608-60-7
Record name N-Benzylidene-4-methylbenzensulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-benzylidene-4-methylbenzenesulfonamide commonly used for in organic chemistry?

A: this compound is frequently employed as an electrophilic imine in organic synthesis, particularly in the Baylis-Hillman reaction. This reaction allows for the formation of new carbon-carbon bonds, creating valuable building blocks for more complex molecules. [, , , ]

Q2: Besides the Baylis-Hillman reaction, are there other reactions where this compound has been utilized?

A: Yes, this compound has also been successfully employed as an electrophilic imine in copper-catalyzed Grignard 1,4-addition reactions. [] Following the initial addition, trapping the resulting magnesium enolate with this compound yields chiral β-aminocarbonyl compounds, demonstrating its versatility in synthesizing valuable chiral building blocks.

Q3: What structural features of this compound make it suitable for these reactions?

A3: The presence of the electron-withdrawing sulfonyl group adjacent to the imine nitrogen in this compound increases the electrophilicity of the imine carbon. This enhanced electrophilicity facilitates nucleophilic attack, making it a reactive partner in reactions like the Baylis-Hillman reaction and nucleophilic additions.

Q4: Has the reactivity of this compound been compared to other similar imines?

A: While the provided research focuses on this compound, one study compared its reactivity to a ketimine analog, N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide. [] This research demonstrated that the ketimine analog reacted with dimethoxycarbene, while this compound did not under the same conditions. This suggests that subtle structural variations within the imine can significantly influence its reactivity and reaction pathway.

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